An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine Hydrochloride: A Research Chemical Intermediate
An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine Hydrochloride: A Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Characteristics
2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a salt, typically supplied as a solid. The dihydrochloride form is noted by some suppliers, indicating that both the piperidine and one of the pyrimidine nitrogens are protonated.
Physicochemical Properties
A summary of the key physicochemical data for 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride is presented below. This information is critical for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 950649-19-1 | [1] |
| Chemical Formula | C₉H₁₃N₃O·2HCl | [1] |
| Molecular Weight | 252.14 g/mol | [1] |
| Form | Solid | |
| SMILES String | C1CNCCC1OC2=NC=CC=N2.Cl.Cl | [1] |
| InChI Key | PSCAJDYZCMOCFM-UHFFFAOYSA-N |
Scientific Context and Potential Applications
While direct pharmacological studies on 2-(Piperidin-4-yloxy)pyrimidine hydrochloride are not extensively documented in peer-reviewed literature, the structural components of the molecule are of significant interest in drug development. The piperidine and pyrimidine rings are common scaffolds in a wide array of therapeutic agents.
The Piperidine Moiety in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including its ability to improve the solubility and metabolic stability of drug candidates. It is a versatile building block found in drugs targeting a wide range of conditions.
The Pyrimidine Moiety in Drug Discovery
The pyrimidine ring is another cornerstone of medicinal chemistry, most notably as a core component of nucleobases in DNA and RNA. Synthetic pyrimidine derivatives have been successfully developed as anticancer, antiviral, and antimicrobial agents. For instance, certain piperidin-4-yl-aminopyrimidine derivatives have been investigated as potent non-nucleoside HIV-1 reverse transcriptase inhibitors[2].
Hypothesized Research Applications
Given the established pharmacological importance of both the piperidine and pyrimidine moieties, 2-(Piperidin-4-yloxy)pyrimidine hydrochloride represents a valuable starting material or intermediate for the synthesis of novel compounds for biological screening. Its potential applications could span a variety of therapeutic areas, including but not limited to:
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Antiviral Research: Building on the known activity of related pyrimidine derivatives[2].
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Oncology: The pyrimidine scaffold is a key feature of many antimetabolite cancer drugs.
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Neuroscience: Piperidine-containing compounds are prevalent in CNS-acting drugs.
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Anti-inflammatory and Antimicrobial Discovery: Derivatives of similar structures, such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole, have shown anti-inflammatory properties, while other piperidine-containing heterocycles have demonstrated antimycotic effects[3][4].
The logical workflow for utilizing this compound in a research setting would involve its chemical modification to generate a library of derivatives, followed by systematic biological screening.
Caption: A generalized workflow for the utilization of a chemical intermediate in drug discovery.
Experimental Protocols: Handling and Storage
As a research chemical with limited publicly available safety data, caution is advised. The following handling and storage recommendations are based on general best practices for laboratory chemicals and information from related compounds.
Materials and Equipment
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Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
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Chemical fume hood.
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Spatula, weighing paper, and analytical balance.
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Appropriate glassware for dissolution and reaction.
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Tightly sealed, labeled storage container.
Step-by-Step Handling Procedure
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Risk Assessment: Before handling, review any available Safety Data Sheet (SDS), even if for a related compound like 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride, to understand potential hazards[5].
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Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment: Wear appropriate PPE at all times.
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Weighing and Transfer: To avoid generating dust, carefully weigh the solid on weighing paper or in a suitable container within the fume hood.
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Dissolution: If preparing a solution, add the solid to the solvent slowly. The hydrochloride salt form suggests solubility in polar solvents such as water, methanol, or DMSO, but this should be experimentally verified.
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Waste Disposal: Dispose of unused material and contaminated waste in accordance with institutional and local regulations for chemical waste.
Storage
Store 2-(Piperidin-4-yloxy)pyrimidine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
2-(Piperidin-4-yloxy)pyrimidine hydrochloride is a chemical intermediate with potential for broad applications in the synthesis of novel, biologically active molecules. While its own pharmacological profile is not well-defined in the public domain, its structural components are well-represented in established therapeutic agents. Researchers and drug development professionals can leverage this compound as a versatile building block in the exploration of new chemical space for a variety of disease targets. Due to the limited specific data, a cautious and systematic approach to its handling, characterization, and application is essential.
References
[3] Schmidt, F., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(12), e2000248. [Link]
[6] Journal of King Saud University - Science. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101878. [Link]
[7] Kumar, R., & Singh, P. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(12), 1769–1785. [Link]
[4] Wang, S., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(11), 784-793. [Link]
[2] Wang, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 98, 116-126. [Link]
[5] KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved January 26, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
